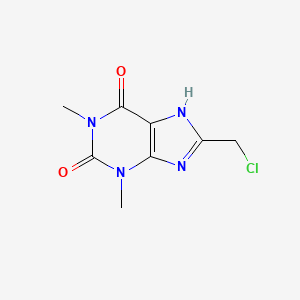

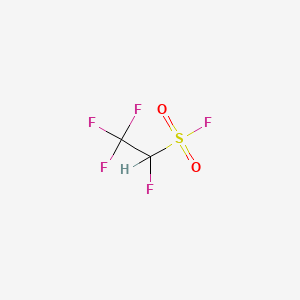

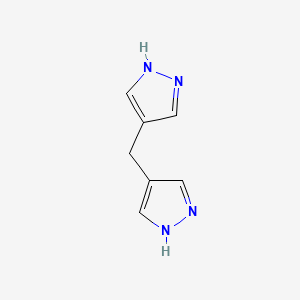

![molecular formula C8H8N2O4 B1346026 2-[(2-Nitrophenyl)amino]acetic acid CAS No. 5427-99-6](/img/structure/B1346026.png)

2-[(2-Nitrophenyl)amino]acetic acid

Overview

Description

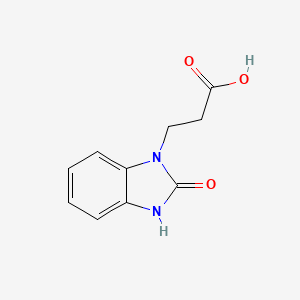

“2-[(2-Nitrophenyl)amino]acetic acid” is a chemical compound with the IUPAC name (2-nitroanilino)acetic acid . It has a molecular weight of 196.16 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H8N2O4/c11-8(12)5-9-6-3-1-2-4-7(6)10(13)14/h1-4,9H,5H2,(H,11,12) . This indicates that the compound contains 8 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms .Scientific Research Applications

Electrochemical Sensing Platform

- Application: Used in the development of an electrochemical sensing platform for detecting nitro aromatic toxins, including 2-amino-4-nitrophenol and 2-methyl-3-nitrophenyl acetic acid.

- Mechanism: Utilizes gold-copper alloy nanoparticles for enhanced sensitivity and specificity in toxin detection.

- Details: Computational studies correlate experimental findings with theoretical outcomes, demonstrating the efficacy of this sensing method.

- Source: (Shah et al., 2017).

Schiff Base Ligand Synthesis

- Application: Involved in synthesizing Schiff base ligands for metal ions, contributing to studies in coordination chemistry and metallopharmaceuticals.

- Mechanism: Reacted with metal ions to produce compounds with antioxidant and xanthine oxidase inhibitory activities.

- Details: The zinc complex of this compound exhibits significant enzymatic inhibitory activity.

- Source: (Ikram et al., 2015).

Hydroxyl Protecting Group in Organic Synthesis

- Application: Acts as a protecting group for hydroxyl functions in organic synthesis.

- Mechanism: Its acetates are stable under common carbohydrate transformations and can be selectively removed without affecting other protecting groups.

- Details: Offers a new approach to protection in synthetic organic chemistry, particularly in carbohydrate chemistry.

- Source: (Daragics & Fügedi, 2010).

Intramolecular Hydrogen-Bond Studies

- Application: Used in studying intramolecular hydrogen bonding in organic compounds.

- Mechanism: Analyzed via NMR and X-ray crystallography to understand hydrogen bonding dynamics.

- Details: Provides insights into the electronic behavior of hydrogen bonds in organic molecules.

- Source: (Romero & Margarita, 2008).

Nitrophenyl Acetate Reactions

- Application: Investigated in reactions involving nitrophenyl acetates, relevant to organic synthesis and bioconjugation chemistry.

- Mechanism: Studied in various solvent systems to understand medium effects on reaction kinetics.

- Details: Provides crucial information for optimizing reaction conditions in synthetic chemistry.

- Source: (Deady et al., 1983).

Herbicidal Activity

- Application: Investigated for its role in synthesizing compounds with selective herbicidal activity.

- Mechanism: Synthesis of derivatives for effective control of broadleaf weeds in agricultural settings.

- Details: Demonstrates potential for developing new, more efficient herbicides.

- Source: (Hayashi, 1990).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause harm . Specific hazard statements include H302, H312, H315, H319, H332, and H335 . These statements indicate that the compound can be harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation . Precautionary measures include avoiding breathing its dust, fume, gas, mist, vapors, or spray, avoiding contact with skin and eyes, and using personal protective equipment .

Relevant Papers There are several peer-reviewed papers and technical documents related to “2-[(2-Nitrophenyl)amino]acetic acid” available at Sigma-Aldrich . These documents could provide further information on the compound’s properties, uses, and potential applications.

Mechanism of Action

Target of Action

It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , suggesting that 2-[(2-Nitrophenyl)amino]acetic acid might also interact with various biological targets.

Mode of Action

It’s known to be an important reagent for many organic reactions, especially for the formation of heterocycles . It can be used as a protecting group for primary alcohols , suggesting that it might interact with its targets by forming covalent bonds.

Biochemical Pathways

It’s known that the compound is a precursor for many heterocycles , indicating that it might be involved in various biochemical pathways related to the synthesis of these structures.

Pharmacokinetics

Its solubility in water is 01417% at 20 °C , which might influence its bioavailability and distribution in the body.

Result of Action

It’s known that the compound is used in organic synthesis and has been used as an herbicide , suggesting that it might have significant effects at the molecular and cellular levels.

Biochemical Analysis

Biochemical Properties

2-[(2-Nitrophenyl)amino]acetic acid plays a significant role in biochemical reactions, particularly in the formation of heterocycles. It interacts with various enzymes and proteins, facilitating the synthesis of complex organic molecules. For instance, it can be used as a protecting group for primary alcohols through esterification, which is then selectively removed using zinc and ammonium chloride . This compound’s interactions with enzymes and proteins are crucial for its role in organic synthesis and biochemical research.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to act as a precursor for many heterocycles, which are essential in synthesizing biologically active molecules . These interactions can lead to changes in cellular behavior and function, making it a valuable compound in biochemical research.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It can protect primary alcohols through esterification and is compatible with other existing alcohol protecting groups . This compound’s ability to form heterocycles and its role as a precursor for biologically active molecules highlight its importance in molecular biology.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Its stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, such as being kept in a dark place and at room temperature . Over time, its interactions with cellular components can lead to significant changes in cellular behavior and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may facilitate the synthesis of biologically active molecules without causing adverse effects. At higher doses, it can lead to toxic or adverse effects, impacting cellular function and overall health . Understanding the dosage effects is crucial for its safe and effective use in biochemical research.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It plays a role in the synthesis of heterocycles and other complex organic molecules . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation within cellular compartments . Understanding its transport and distribution is essential for its effective use in biochemical applications.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These factors influence its role in cellular processes and its overall effectiveness in biochemical research.

Properties

IUPAC Name |

2-(2-nitroanilino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c11-8(12)5-9-6-3-1-2-4-7(6)10(13)14/h1-4,9H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGBCEZSPCHBRFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NCC(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70202630 | |

| Record name | Glycine, N-(o-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70202630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5427-99-6 | |

| Record name | N-(2-Nitrophenyl)glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5427-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycine, N-(o-nitrophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005427996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC12787 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12787 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycine, N-(o-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70202630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.